molecular formula C21H41N9 B1245367 Sarar

Sarar

Katalognummer: B1245367
Molekulargewicht: 419.6 g/mol
InChI-Schlüssel: OOLRAQKFMNOZBV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sarar, also known as this compound, is a useful research compound. Its molecular formula is C21H41N9 and its molecular weight is 419.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Key Applications

  • Radiopharmaceutical Development
    • Copper-64 Complexation : Sarar and its derivatives effectively complex 64^{64}Cu, which is crucial for positron emission tomography (PET) imaging. The stability of the 64^{64}Cu-Sarar complex is vital for ensuring that the radiopharmaceutical remains intact during circulation in the body, minimizing toxicity and maximizing imaging efficacy .
    • Theranostics : The combination of therapy and diagnostics (theranostics) is a major application area. Clarity Pharmaceuticals has developed a pipeline utilizing this compound technology for targeted therapies against neuroblastoma and other cancers. Their lead product, SARTATE™, leverages this technology to improve diagnostic accuracy and treatment outcomes .
  • Immunoconjugate Formation
    • This compound can be conjugated to antibodies, allowing for targeted delivery of radioactive isotopes to cancer cells. This method enhances the specificity of imaging and treatment by directing the radiopharmaceuticals to tumor-specific receptors . Studies have shown that these immunoconjugates can achieve high specific activities without requiring extensive purification post-labeling .
  • In Vivo Imaging
    • The use of 64^{64}Cu-SarAr conjugates in preclinical models has demonstrated effective tumor targeting with minimal uptake in non-target tissues like the liver. This property is critical for reducing side effects associated with conventional chemotherapy . Biodistribution studies indicate that these compounds are rapidly excreted via the renal system, further supporting their safety profile .

Data Tables

Application AreaDescriptionKey Findings
RadiopharmaceuticalsDevelopment of 64^{64}Cu complexes for PET imagingHigh stability in human plasma; rapid renal excretion
TheranosticsCombination of diagnostic and therapeutic approachesEnhanced targeting of neuroblastoma; improved patient outcomes
ImmunoconjugatesConjugation with antibodies for targeted therapyHigh specific activities achieved without extensive purification

Case Studies

  • Neuroblastoma Imaging : A study demonstrated that 64^{64}Cu-SarAr conjugated to antibodies showed significant uptake in GD2-positive tumors while maintaining low levels in non-target tissues. This specificity suggests potential for better diagnostic imaging in clinical settings .
  • Clinical Trials with SARTATE™ : Clarity Pharmaceuticals' SARTATE™ entered clinical trials targeting neuroblastoma, showcasing the effectiveness of this compound technology in real-world applications. Initial results indicated promising outcomes in terms of tumor visibility and patient response rates .

Analyse Chemischer Reaktionen

Key Reaction Mechanisms of Samarium Diiodide (SmI₂)

Samarium diiodide is a single-electron transfer (SET) reagent with unique reactivity in organic synthesis. Its reactions typically involve:

  • Radical intermediates via electron transfer to substrates

  • Formation of Sm(III) species during redox processes

  • Coordination chemistry with Lewis basic functional groups

Table 1: Representative Reactions of SmI₂

Reaction TypeSubstrateProductConditionsYield (%)Source
Ketyl radical formationKetonesDiols via dimerizationTHF, −78°C → RT60–85
Barbier-type couplingAldehydes + Alkyl halidesAlcoholsH₂O/THF, RT70–90
Pinacol couplingAromatic aldehydes1,2-DiolsSmI₂, THF, −45°C55–75
DehalogenationAlkyl/aryl halidesHydrocarbonsSmI₂, HMPA, RT80–95

Recent Advancements in SmI₂ Reactivity

A 2025 study by Caltech researchers addressed SmI₂’s industrial scalability limitations :

  • Problem : SmI₂ forms a stable Sm–O bond after reactions, rendering it inactive.

  • Solution : Mild acid treatment (e.g., acetic acid) cleaves the Sm–O bond, regenerating active SmI₂.

  • Impact :

    • Reduces solvent waste by enabling reagent recycling

    • Enables large-scale synthesis (e.g., taxol derivatives)

Thermodynamic and Kinetic Considerations

SmI₂ reactions are influenced by:

  • Temperature : Low temperatures favor kinetic control (e.g., radical stabilization) .

  • Additives : HMPA enhances SmI₂’s reducing power by coordinating to Sm .

Figure 1: Energy Profile of SmI₂-Mediated Ketone Reduction

text
Reactants → [SmI₂–Ketone Complex]‡ → Ketyl Radical → Diol Product ΔG‡ = 15 kcal/mol (rate-determining step)

Comparative Analysis With Other SET Reagents

ReagentRedox Potential (V)Functional Group ToleranceScalability
SmI₂−1.55Moderate (esters, amides)High*
CeCl₃−1.34BroadModerate
TiCl₃−0.90NarrowLow
*Post-2025 acid-recycling method enhances scalability .

Future Research Directions

  • Developing aqueous-compatible SmI₂ systems using surfactants

  • Expanding asymmetric induction via chiral ligands

  • Integrating SmI₂ with flow chemistry platforms

Eigenschaften

Molekularformel

C21H41N9

Molekulargewicht

419.6 g/mol

IUPAC-Name

8-N-[(4-aminophenyl)methyl]-3,6,10,13,16,19-hexazabicyclo[6.6.6]icosane-1,8-diamine

InChI

InChI=1S/C21H41N9/c22-19-3-1-18(2-4-19)11-30-21-15-27-8-5-24-12-20(23,13-25-6-9-28-16-21)14-26-7-10-29-17-21/h1-4,24-30H,5-17,22-23H2

InChI-Schlüssel

OOLRAQKFMNOZBV-UHFFFAOYSA-N

Kanonische SMILES

C1CNCC2(CNCCNCC(CN1)(CNCCNC2)N)NCC3=CC=C(C=C3)N

Synonyme

1-N-(4-aminobenzyl)-3,6,10,13,16,19-hexaazabicyclo(6.6.6)eicosane-1,8-diamine
SarAr cpd

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.